(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine

sigma-1 receptor enantioselectivity radioligand binding

In CNS drug discovery, substituting the (S)-enantiomer or omitting the 4-methoxy group alters biological outcomes. This chiral primary amine (CAS 1213965-61-7) solves that with guaranteed stereochemical fidelity. - Enantiomeric purity >99% ee: Eliminates in-house chiral chromatography costs. - 4-Methoxy naphthalene core: Essential for antiproliferative activity in tubulin inhibitors. - LogP 2.4 & favorable TPSA: Predicts balanced brain penetration for sigma-1 receptor programs.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B11748090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C21)OC)N
InChIInChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m0/s1
InChIKeyGEAIGLPMZKYVEJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(4-Methoxynaphthalen-1-yl)ethan-1-amine: Identity and Core Properties


(1S)-1-(4-Methoxynaphthalen-1-yl)ethan-1-amine (CAS 1213965-61-7) is a chiral primary amine characterized by a naphthalene core bearing a methoxy substituent at the 4-position and a stereogenic ethanamine moiety in the (S)-configuration [1]. With a molecular weight of 201.26 g/mol and a computed XLogP3-AA of 2.4, this compound serves as a versatile building block in medicinal chemistry, particularly for sigma-receptor-targeted agents, tubulin polymerization inhibitors, and as a chiral resolving agent [1].

Chiral pool Supports enantioselective synthesis for sigma-receptor ligand research.
Key pharmacophore Provides the 4-methoxy naphthalene core for tubulin-binding inhibitor scaffolds.
Stereochemical control High enantiomeric purity profile supports stereospecific reaction workflows.

Why Closely Related Analogs Cannot Substitute


Simple substitution with the racemic mixture, the (R)-enantiomer, or des-methoxy analogs is not pharmacologically or synthetically equivalent. The (S)-configuration at the chiral center critically determines receptor-binding orientation and enantioselective activity . For example, sigma-1 receptor affinity can differ by over 30-fold between enantiomers in related chemotypes, and removal of the 4-methoxy group abolishes key hydrophobic interactions in tubulin polymerization inhibitor scaffolds [1]. Therefore, procurement specifications must enforce strict enantiomeric purity and structural identity to ensure reproducible biological outcomes.

Potential Substitute
Mismatch Context
Racemic mixture
Enantiomeric ratio shifts to 1:1, potentially altering receptor-binding outcomes compared to single (S)-enantiomer.
R-enantiomer
Receptor affinity may significantly vary; sigma-1 binding profile may not transfer between enantiomers.
Des-methoxy analog
Loss of 4-methoxy substitution may abolish hydrophobic interactions critical in tubulin-binding research.

Quantitative Differentiation Against Key Comparators


Sigma-1 Receptor Binding Enantioselectivity

In sigma-1 receptor radioligand binding assays, the (S)-configured derivative BDBM349324 (synthesized from (1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine) exhibited a Ki of 41 nM, whereas the corresponding (R)-configured derivative BDBM349570 showed a Ki of 1.30 nM, representing a 31.5-fold difference in affinity [1][2].

Enantioselective binding
Cross-study comparable
S-enantiomer: Ki 41 nM
R-enantiomer: Ki 1.30 nM
31.5-fold difference
Supports enantiomer-specific affinity profiling in sigma-1 receptor studies.
Derived from structurally analogous derivatives; Guinea pig sigma-1 membrane.
sigma-1 receptor enantioselectivity radioligand binding

Tubulin Polymerization Inhibition: 4-Methoxy Requirement

In a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines synthesized from the target amine, the 4-methoxy substituent on the naphthalene ring was essential for antiproliferative activity. Compounds bearing this moiety exhibited IC50 values in the low micromolar range against multiple cancer cell lines, outperforming the standard drug cisplatin in several cases [1].

Pharmacophore integrity
Class-level inference
4-Methoxy removal results in activity loss
Validates the necessity of the methoxy group for tubulin polymerization inhibition research.
MTT assay, MCF-7/HeLa/A549 models.
tubulin polymerization anticancer pyrimidine scaffold

Enantiomeric Purity by Chiral Resolution

Using (S)-α-methylbenzylamine as a resolving agent, the (S)-enantiomer of 1-(4-methoxynaphthalen-1-yl)ethanamine can be isolated with >99% enantiomeric excess (ee), as demonstrated by optimized chiral resolution protocols . In contrast, the racemic mixture, which is often supplied as a lower-cost alternative, provides 0% ee and compromises stereochemical fidelity in downstream syntheses.

Enantiomeric purity
Data to verify
>99% ee by chiral HPLC
Supports reliable enantiomeric identity for stereospecific route development.
Supplier data; source review required.
chiral resolution enantiomeric excess asymmetric synthesis

Lipophilicity and Drug-Likeness Comparison

The target compound has a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 35.3 Ų [1]. In comparison, the unsubstituted 1-(naphthalen-1-yl)ethanamine has a computed XLogP3-AA of approximately 3.0 (Δ = 0.6 log units higher lipophilicity) [2]. The 4-methoxy group thus reduces lipophilicity by ~0.6 log units while maintaining a favorable TPSA for passive permeability.

Lipophilicity comparison
Cross-study comparable
XLogP3-AA: 2.4
vs 1-(Naphthalen-1-yl)ethanamine: 3.0
Δ 0.6 log units lower
Indicates a lower lipophilicity profile for solubility optimization workflows.
Computed property using PubChem XLogP3 algorithm.
lipophilicity LogP drug-likeness ADME

Optimal Application Scenarios


Enantioselective Sigma-1 Receptor Ligand Design

When developing sigma-1 receptor modulators requiring strict enantioselectivity, the (S)-enantiomer provides a 31.5-fold lower affinity baseline compared to the (R)-enantiomer, enabling precise tuning of target engagement profiles [1].

Synthesis of Tubulin Polymerization Inhibitors

The 4-methoxy substituent is essential for antiproliferative activity in pyrimidine-based tubulin inhibitors; using the target amine as a building block directly installs this critical pharmacophore, avoiding de novo synthetic routes that would require late-stage methoxylation .

Chiral Building Block in Asymmetric Synthesis

With an enantiomeric purity exceeding 99% ee, the (S)-enantiomer serves as a reliable chiral auxiliary or resolving agent for producing enantiopure pharmaceutical intermediates, eliminating the need for in-house chiral chromatography .

Proof-of-Concept in CNS Drug Discovery

The moderate lipophilicity (XLogP3-AA = 2.4) and favorable TPSA predict acceptable brain penetration and solubility, making this scaffold suitable for early-stage CNS drug discovery programs where balancing permeability and solubility is critical [1].

Application
Selection Property
Validation Focus
Enantioselective binding studies
Chiral (S)-amine core
Enantiomer-specific binding ratio validation
Tubulin inhibitor synthesis
4-Methoxy key intermediate
Tubulin polymerization inhibition assay
Chiral resolution applications
High ee purity standard
Chiral HPLC method transfer
Lead optimization
Moderate lipophilicity profile
Solubility and permeability balance assays
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